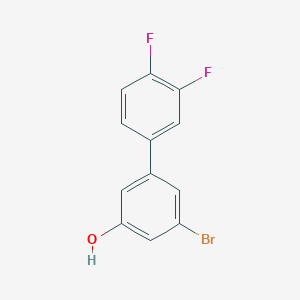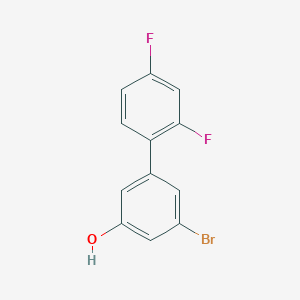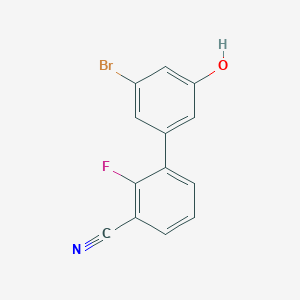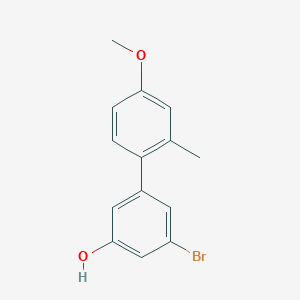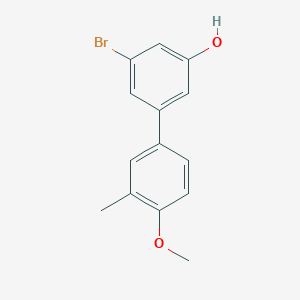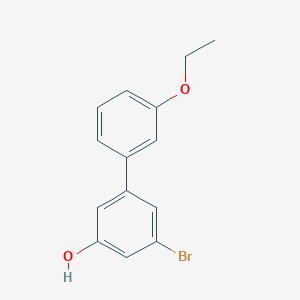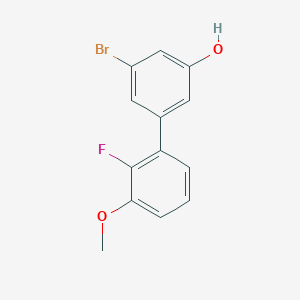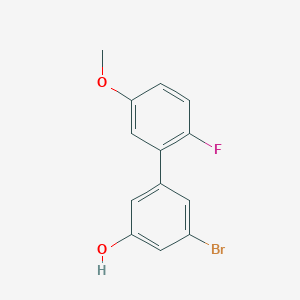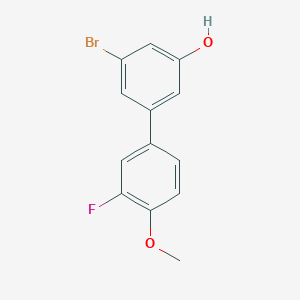
3-Bromo-5-(3-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-methylthiophenyl)phenol, 95% (3B5MTP) is an organic compound with a molecular weight of 270.19 g/mol. It is a white crystalline solid with a melting point of 86-89°C and a boiling point of 256-259°C. It is an aromatic compound, containing a phenol group and a bromine atom. 3B5MTP is used in a variety of scientific applications, including synthesis, drug development, and biological research.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including synthesis, drug development, and biological research. In drug development, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% is used as a starting material for the synthesis of a wide range of compounds, including anticonvulsants, anti-inflammatory agents, and anticoagulants. In biological research, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been used to study the effects of oxidative stress on cell cultures and to investigate the role of oxidative stress in the pathogenesis of diseases such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
3-Bromo-5-(3-methylthiophenyl)phenol, 95% is known to act as an antioxidant, scavenging free radicals and preventing them from damaging cells. It is also known to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to inhibit the activity of certain kinases, which are proteins that control cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects
3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell cultures, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to protect cells from oxidative stress and to reduce the production of inflammatory mediators. In animal models, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to reduce the risk of cardiovascular disease and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments is its high purity, which reduces the risk of contamination and ensures reliable results. In addition, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for many experiments. One limitation of using 3-Bromo-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments is that it is a potentially hazardous compound, and special safety precautions must be taken when handling it.
Direcciones Futuras
The future applications of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% are promising. Further research is needed to investigate the potential of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% as an antioxidant and anti-inflammatory agent. In addition, further research is needed to explore the potential of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% to reduce the risk of cardiovascular disease and to improve cognitive function. Other potential future applications of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% include its use as an anticancer agent and as a drug delivery system. Finally, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% could be used in the development of new synthetic methods for the production of pharmaceuticals and other compounds.
Métodos De Síntesis
3-Bromo-5-(3-methylthiophenyl)phenol, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 3-bromo-5-methylthiophenol with sodium hydroxide in aqueous ethanol. This reaction results in the formation of the sodium salt of the compound. The second step involves the reaction of the sodium salt with sulfuric acid. This reaction results in the formation of the desired compound, 3-Bromo-5-(3-methylthiophenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-bromo-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWXKCNJBVING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

